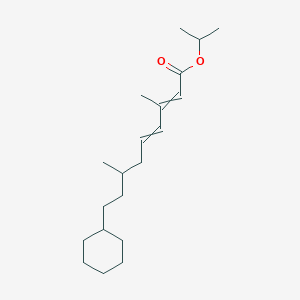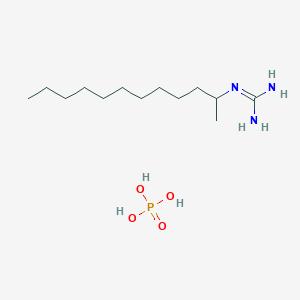
Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)-: is a heterocyclic organic compound that features a pyridine ring fused with a tetrahydro structure and a morpholine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- typically involves the reaction of pyridine derivatives with benzoyl chloride and morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The use of continuous flow reactors may also be explored to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its morpholine moiety is known to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The benzoyl group and morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
- Pyridine, 1-benzoyl-1,2,3,4-tetrahydro-
- 1-Methyl-1,2,3,6-tetrahydropyridine
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Comparison: Compared to similar compounds, Pyridine, 1-benzoyl-1,2,3,6-tetrahydro-4-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
56164-38-6 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
(4-morpholin-4-yl-3,6-dihydro-2H-pyridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H20N2O2/c19-16(14-4-2-1-3-5-14)18-8-6-15(7-9-18)17-10-12-20-13-11-17/h1-6H,7-13H2 |
Clé InChI |
PQKCLGFRKGGGBF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1N2CCOCC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


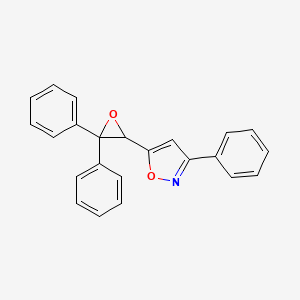
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
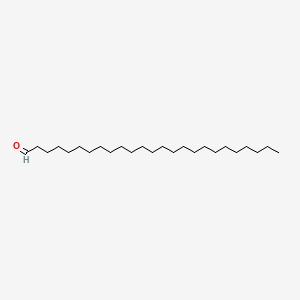
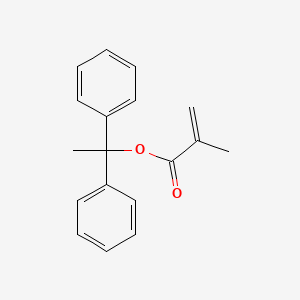
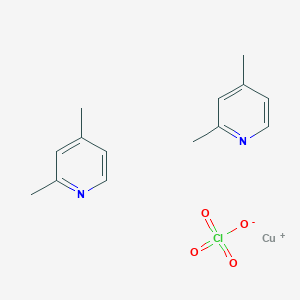
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
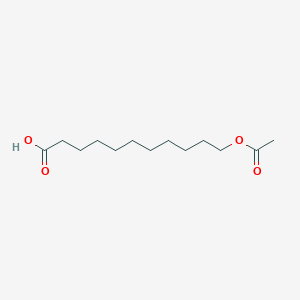
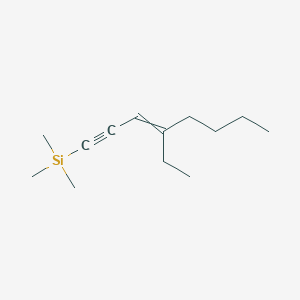
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
